molecular formula C24H32O4 B11637940 7-(3,3-dimethyl-2-oxobutoxy)-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-(3,3-dimethyl-2-oxobutoxy)-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11637940
M. Wt: 384.5 g/mol
InChI Key: RCIZDKIUUNHYSX-UHFFFAOYSA-N
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Description

7-(3,3-DIMETHYL-2-OXOBUTOXY)-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromenones. This compound is characterized by its unique structure, which includes a cyclopenta[c]chromenone core with various substituents, including a hexyl group and a dimethyl-oxobutoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-DIMETHYL-2-OXOBUTOXY)-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromenone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hexyl group: This step often involves alkylation reactions using hexyl halides under basic conditions.

    Attachment of the dimethyl-oxobutoxy group: This can be done through esterification or etherification reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3,3-DIMETHYL-2-OXOBUTOXY)-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-(3,3-DIMETHYL-2-OXOBUTOXY)-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,3-DIMETHYL-2-OXOBUTOXY)-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,3-DIMETHYL-2-OXOBUTOXY)-4-PROPYL-2H-CHROMEN-2-ONE
  • 7-(3,3-DIMETHYL-2-OXOBUTOXY)-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE
  • 7-(3,3-DIMETHYL-2-OXOBUTOXY)-2,3-DIHYDROCYCLOPENTA©CHROMEN-4(1H)-ONE

Uniqueness

What sets 7-(3,3-DIMETHYL-2-OXOBUTOXY)-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the hexyl group and the dimethyl-oxobutoxy group can influence its reactivity and interaction with biological targets, making it a compound of significant interest for further research.

Properties

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

7-(3,3-dimethyl-2-oxobutoxy)-8-hexyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C24H32O4/c1-5-6-7-8-10-16-13-19-17-11-9-12-18(17)23(26)28-21(19)14-20(16)27-15-22(25)24(2,3)4/h13-14H,5-12,15H2,1-4H3

InChI Key

RCIZDKIUUNHYSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)C(C)(C)C)OC(=O)C3=C2CCC3

Origin of Product

United States

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